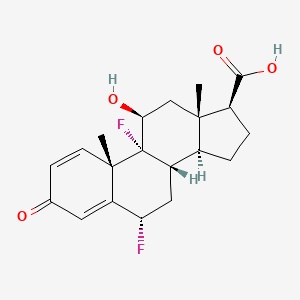
(6alpha,11beta,17alpha)-6,9-Difluoro-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. 17a,21-Dideoxy-6a,9a-Difluoroprednisolone is used primarily in scientific research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes:
Fluorination: Introduction of fluorine atoms at the 6a and 9a positions.
Deoxygenation: Removal of oxygen atoms at the 17a and 21 positions.
These reactions require specific reagents and conditions, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and deoxygenating agents like tributyltin hydride.
Industrial Production Methods
Industrial production of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Controlled reaction conditions in large reactors.
Purification: Techniques like crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
17a,21-Dideoxy-6a,9a-Difluoroprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate.
Reduction: Removal of oxygen atoms, using agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.
Applications De Recherche Scientifique
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is widely used in scientific research due to its unique properties:
Chemistry: Studying the effects of fluorination on steroid activity.
Biology: Investigating the compound’s impact on cellular processes.
Medicine: Exploring potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Developing new synthetic routes and production methods for glucocorticoids.
Mécanisme D'action
The mechanism of action of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves binding to glucocorticoid receptors in cells. This binding leads to:
Transcriptional Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
Signal Transduction: Activation of signaling pathways that reduce inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid used in various medical treatments.
Betamethasone: Known for its strong anti-inflammatory effects.
Uniqueness
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is unique due to its specific fluorination pattern and deoxygenation, which may enhance its stability and potency compared to other glucocorticoids.
Propriétés
Formule moléculaire |
C20H24F2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15-,16-,18-,19-,20-/m0/s1 |
Clé InChI |
LECQZWLBQWUNPR-ZMFGGXDQSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
SMILES canonique |
CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


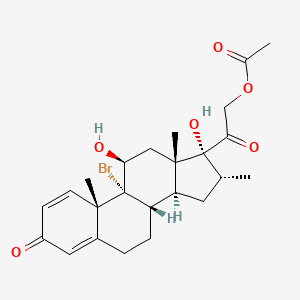


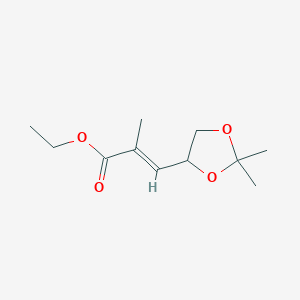

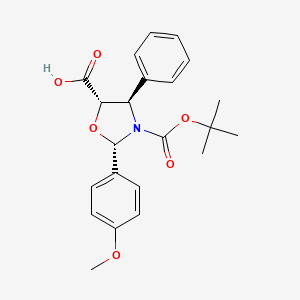

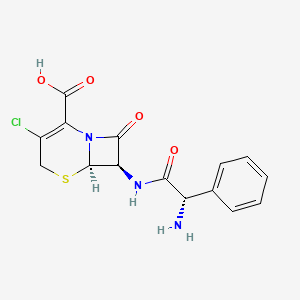
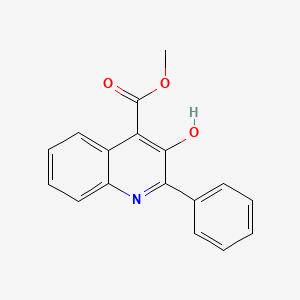
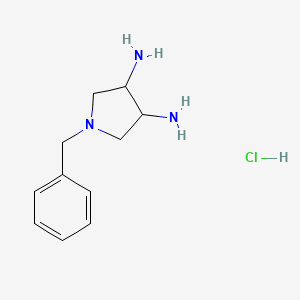



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
